N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-4-(4-methylphenyl)butanamide
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Overview
Description
N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-4-(4-methylphenyl)butanamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly in the treatment of various diseases through its role as a modulator of specific proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-4-(4-methylphenyl)butanamide typically involves multiple steps, including substitution, click reaction, and addition reaction . The starting material often used is 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione . The reaction conditions vary depending on the specific synthetic route, but common reagents include various organic solvents, catalysts, and protective groups to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production methods for this compound are designed to be scalable and cost-effective. These methods often involve optimizing the reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to ensure consistent quality and efficiency in large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-4-(4-methylphenyl)butanamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon, copper sulfate), and protective groups (e.g., tert-butyloxycarbonyl, benzyl) to ensure the desired transformations occur efficiently .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted analogs with different functional groups .
Scientific Research Applications
N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-4-(4-methylphenyl)butanamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-4-(4-methylphenyl)butanamide involves its interaction with specific molecular targets, such as the cereblon protein . This interaction can modulate the activity of the target protein, leading to downstream effects on cellular pathways and processes. The compound may also act as a degrader of specific proteins, facilitating their ubiquitination and subsequent degradation by the proteasome .
Comparison with Similar Compounds
Similar Compounds
- **2-(4-chlorophenyl)-N-((2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-5-yl)methyl)-2,2-difluoroacetamide
- **Substituted N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)arylsulfonamide analogs
- **2-(2,6-dioxopiperidin-3-yl)-5-(piperidin-4-yl)isoindole-1,3-dione
Uniqueness
N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-4-(4-methylphenyl)butanamide is unique due to its specific molecular structure, which allows it to interact with a distinct set of molecular targets. This specificity can result in unique biological activities and therapeutic potential compared to other similar compounds .
Properties
Molecular Formula |
C24H25N3O4 |
---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-4-(4-methylphenyl)butanamide |
InChI |
InChI=1S/C24H25N3O4/c1-15-8-10-16(11-9-15)4-2-7-21(28)25-19-6-3-5-17-18(19)14-27(24(17)31)20-12-13-22(29)26-23(20)30/h3,5-6,8-11,20H,2,4,7,12-14H2,1H3,(H,25,28)(H,26,29,30) |
InChI Key |
VSNGRTNKLCKQKY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CCCC(=O)NC2=CC=CC3=C2CN(C3=O)C4CCC(=O)NC4=O |
Origin of Product |
United States |
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